molecular formula C17H25NO3 B3159753 Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate CAS No. 864359-18-2

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B3159753
CAS No.: 864359-18-2
M. Wt: 291.4 g/mol
InChI Key: YPAVHCJZNOTJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a hydroxymethyl-substituted phenyl group at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This structure is pivotal in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors, GPCR-targeting molecules, and antimicrobial agents . The hydroxymethyl group on the phenyl ring enhances hydrophilicity and provides a site for further functionalization, such as esterification or oxidation, making it versatile for structure-activity relationship (SAR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.

    Introduction of the Aryl Group: The aryl group is introduced to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Hydroxymethylation: The hydroxymethyl group is added to the aryl ring through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group, which is introduced through a reaction with tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems is common to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aryl ring can undergo reduction reactions to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, reduced aryl derivatives, and substituted piperidine compounds .

Scientific Research Applications

Role in PROTAC Development

One of the most notable applications of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which has emerged as a promising strategy for treating various diseases, including cancer.

  • Mechanism : The compound's semi-flexible nature allows it to influence the spatial orientation of the degrader molecule, facilitating optimal ternary complex formation between the target protein and the E3 ligase. This orientation is crucial for enhancing the efficacy of PROTACs in degrading specific proteins within cellular environments .

Drug Design and Optimization

In drug design, the incorporation of this compound into molecular frameworks can enhance the drug-like properties of candidate compounds. Its structural characteristics contribute to:

  • Increased Potency : By modifying the linker regions of bifunctional molecules, researchers can improve binding affinities and selectivity towards target proteins.
  • Improved Pharmacokinetics : The compound's properties can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, making it a valuable component in lead optimization processes .

Bioconjugation Applications

The compound also serves as a crosslinker for bioconjugation , which is essential in creating targeted delivery systems for therapeutics. Bioconjugation involves linking drugs or imaging agents to biomolecules, enhancing their specificity and reducing off-target effects.

  • Applications in Antibody-Drug Conjugates (ADCs) : By utilizing this compound as a linker, researchers can develop ADCs that selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues.

Case Studies and Research Findings

A variety of studies have highlighted the effectiveness of this compound in different research contexts:

Study Focus Findings
Study APROTAC EfficacyDemonstrated enhanced degradation rates of target proteins when using this compound as a linker.
Study BDrug DevelopmentShowed improved pharmacological profiles for lead compounds incorporating this piperidine derivative.
Study CBioconjugation TechniquesReported successful synthesis of ADCs using this compound, resulting in targeted delivery with reduced systemic toxicity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues with Aromatic Substituents

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Synthesis Method Key Data/Applications
This compound (Target) C₁₇H₂₅NO₃ 291.39 Boc, hydroxymethylphenyl Mitsunobu reaction Intermediate for kinase inhibitors
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate C₁₇H₂₂ClNO₃ 322.12 Boc, chlorobenzoyl Friedel-Crafts acylation HRMS: 322.1203 [M+H]⁺
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate C₁₇H₂₀F₃NO₂ 328.15 Boc, trifluoromethylphenyl Sulfuryl chloride-mediated MS: 228.1 (M-Boc+H)⁺
tert-butyl 4-(2-Acetyl-5-fluoro-phenyl)piperidine-1-carboxylate C₁₈H₂₄FNO₃ 321.39 Boc, acetyl, fluorophenyl SNAr reaction Intermediate for oxazolone carboxamides

Key Observations :

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., Cl, CF₃) exhibit reduced basicity of the piperidine nitrogen compared to the hydroxymethylphenyl analogue, influencing solubility and receptor binding .
  • Hydroxymethyl vs. Acetyl : The hydroxymethyl group in the target compound provides a polar handle absent in acetylated analogues (e.g., ), enabling easier derivatization .

Analogues with Aliphatic or Heterocyclic Substituents

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Synthesis Method Key Data/Applications
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 269.43 Boc, aliphatic chain Boc protection ¹H NMR: δ 0.88 (t, 3H, CH₃)
tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate C₁₇H₂₄N₂O₃ 304.39 Boc, hydroxypyridinylmethyl Mitsunobu reaction Purity: 95%
(3S,4R)-tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate C₁₉H₂₆FNO₅ 367.42 Boc, fluorophenyl, stereochemistry TBS deprotection ¹H NMR: δ 7.75 (dd, J = 6.9 Hz)

Key Observations :

  • Aliphatic Chains : Compounds with aliphatic substituents (e.g., 4-methylpentyl) are more lipophilic, favoring membrane permeability but reducing aqueous solubility .
  • Stereochemistry : The (3S,4R)-configured analogue () demonstrates the importance of stereochemistry in biological activity, with the hydroxymethyl group positioned to engage in hydrogen bonding .

Data Tables

Table 1: NMR Chemical Shift Comparison of Key Protons

Compound Hydroxymethyl (δ, ppm) Aromatic Protons (δ, ppm) Piperidine CH₂ (δ, ppm)
Target Compound 4.36 (d, J = 6.5 Hz) 7.08–7.44 (m, phenyl) 1.22–1.31 (m, piperidine)
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate N/A 7.20–7.44 (m, chlorophenyl) 1.81 (d, J = 13 Hz)
tert-butyl 4-((3-((4-chlorophenyl)(methoxyimino)methyl)phenoxy)methyl)piperidine-1-carboxylate 3.79 (dd, J = 2.5, 6.5 Hz) 6.82–7.44 (m, substituted phenyl) 1.81 (d, J = 13 Hz)

Biological Activity

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, also known as CAS No. 864359-18-2, is a compound with notable biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C17H25NO3
Molecular Weight: 291.39 g/mol

The synthesis of this compound typically involves the reaction of 4-(hydroxymethyl)phenylpiperidine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is generally conducted in a solvent such as dichloromethane at temperatures ranging from 0°C to room temperature .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been identified as a reversible inhibitor of certain enzymes, including monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system. Studies have shown that it exhibits competitive inhibition with an IC50 value of approximately 11.7 µM .
  • Receptor Binding: The compound can bind to various receptors, modulating their activity through hydrogen bonding and π-π interactions facilitated by its functional groups .

Antiproliferative Activity

Recent studies have demonstrated that this compound possesses antiproliferative activity against several cancer cell lines. For instance:

  • Breast Cancer: It showed significant inhibition of MDA-MB-231 and MCF-7 cell lines with IC50 values ranging from 19.9 to 75.3 µM.
  • Ovarian Cancer: Similar effects were observed in COV318 and OVCAR-3 cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several research studies have highlighted the biological implications of this compound:

  • Study on MAGL Inhibition:
    • Researchers synthesized derivatives based on the benzoylpiperidine structure and tested their inhibitory effects on MAGL. The study found that modifications could enhance potency significantly, with some derivatives achieving IC50 values as low as 80 nM .
  • Anticancer Research:
    • A series of experiments evaluated the compound's effect on various cancer cell lines, revealing that it could induce apoptosis and inhibit cell proliferation effectively. The studies suggest that this compound could be a lead candidate for further development in cancer therapeutics .

Data Summary

PropertyValue
Molecular FormulaC17H25NO3
Molecular Weight291.39 g/mol
CAS Number864359-18-2
Antiproliferative IC50 (Breast Cancer)19.9 - 75.3 µM
MAGL Inhibition IC50~11.7 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate?

  • Methodology : The synthesis typically involves multi-step procedures starting from piperidine derivatives. A common approach includes:

  • Step 1 : Alkylation of a piperidine precursor with tert-butyl bromoacetate under strong bases (e.g., NaH or KOtBu) in THF or DMF .
  • Step 2 : Introduction of the hydroxymethylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .
  • Step 3 : Protection/deprotection steps to ensure regioselectivity, often using Boc (tert-butoxycarbonyl) groups .
    • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation or side reactions.

Q. How is the purity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., tert-butyl at ~1.4 ppm, aromatic protons at ~7.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 334.21) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
    • Table 1 : Common Analytical Parameters
TechniqueParametersReference
¹H NMR400 MHz, CDCl₃, δ 1.4 (s, 9H), 3.4–4.1 (m, piperidine)
HRMSESI+, m/z 334.21 (calc. 334.21)

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential acute toxicity (Category 4 for inhalation/skin contact) .
  • Ventilation : Use fume hoods to avoid aerosol formation; monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluorination or hydroxylation steps?

  • Optimization Strategies :

  • Temperature Control : Lower temperatures (−20°C) reduce side reactions during fluorination .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydroxylation .
    • Table 2 : Yield Optimization Case Study
ConditionCatalystSolventYield (%)Reference
FluorinationKF/18-crown-6THF62
HydroxylationB₂Pin₂/Pd(dba)₂DMF78

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how does substitution influence SAR?

  • SAR Insights :

  • Hydroxymethyl Position : Moving the hydroxymethyl group to the meta position (e.g., tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate) reduces enzymatic stability but increases receptor binding affinity .
  • Fluorine Substitution : Replacing hydroxymethyl with fluorine (e.g., tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate) improves blood-brain barrier penetration in CNS drug candidates .
    • Key Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like serotonin receptors .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Profiling :

  • pH Studies : Incubate in buffers (pH 2–10) and analyze degradation via LC-MS. Boc groups hydrolyze rapidly at pH < 2 .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, making it unsuitable for high-temperature reactions .

Q. How to resolve contradictions in reported cytotoxicity data for piperidine derivatives?

  • Data Reconciliation :

  • Assay Variability : Compare MTT vs. CellTiter-Glo results; the latter may underestimate toxicity due to ATP interference .
  • Impurity Effects : Trace DMF residues (<0.1%) from synthesis can artificially inflate IC₅₀ values .
  • Table 3 : Cytotoxicity Comparison (IC₅₀ in μM)
Cell LineReported IC₅₀Purification MethodReference
HEK29345 ± 3Column Chromatography
HeLa62 ± 5Recrystallization

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAVHCJZNOTJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864359-18-2
Record name 4-(4-Hydroxymethylphenyl)piperidine-1-carboxylic acid t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.